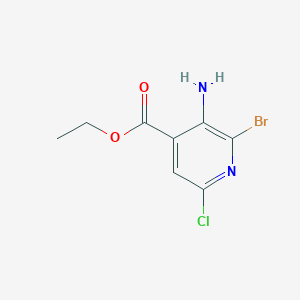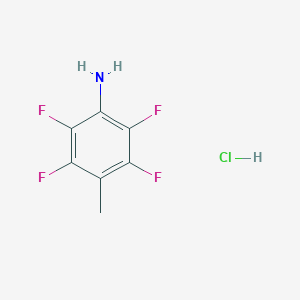![molecular formula C13H25NO2 B13505789 tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound can be reduced to the corresponding amine by catalytic hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: The corresponding amine.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the amine.
Biology: In biological research, the compound is used to protect amine groups in peptides and proteins during synthesis. This helps in studying the structure and function of these biomolecules.
Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary. It ensures that the active pharmaceutical ingredient is synthesized without unwanted side reactions.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals where selective protection of functional groups is required.
Wirkmechanismus
The mechanism by which tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and release of the free amine.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cyclohexylethyl group, making it less sterically hindered.
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the cyclohexylethyl group, leading to different reactivity and steric properties.
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate: Contains additional functional groups, making it more complex and potentially more reactive.
Uniqueness: tert-Butyl N-[(1R)-1-cyclohexylethyl]carbamate is unique due to its specific steric properties provided by the cyclohexylethyl group. This makes it particularly useful in reactions where selective protection of amine groups is required without affecting other functional groups.
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H25NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
JXKQKVZGBGJGNO-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1CCCCC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1CCCCC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


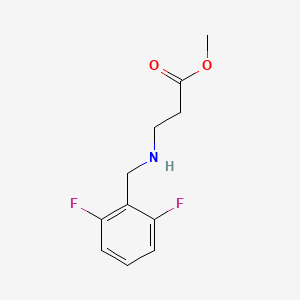
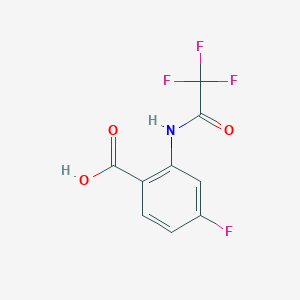




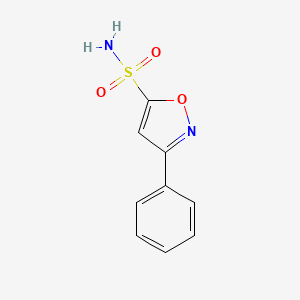

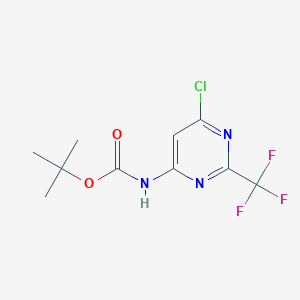
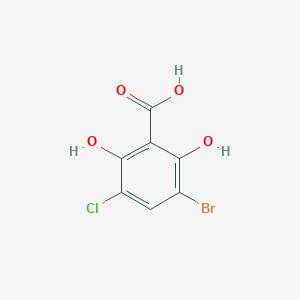
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
